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Introduction
Buforin II is a potent, 21-amino acid antimicrobial peptide derived from the histone H2A of the

Asian toad, Bufo bufo gargarizans. Unlike many other antimicrobial peptides that kill pathogens

by permeabilizing the cell membrane, buforin II exhibits a unique mechanism of action. It

penetrates the cell membrane of microorganisms without causing significant lysis and

subsequently binds to intracellular targets such as DNA and RNA, leading to cell death.[1][2][3]

This cell-penetrating ability has garnered significant interest for its potential in drug delivery

applications.

These application notes provide detailed protocols for assessing the cell penetration efficiency

of buforin II and its analogs using common laboratory techniques. The methodologies

described herein are essential for structure-activity relationship (SAR) studies and for the

development of buforin II-based therapeutic agents.

Key Concepts in Buforin II Cell Penetration
The cell-penetrating property of buforin II is intrinsically linked to its unique structure,

particularly the presence of a proline hinge at position 11. This hinge induces a kink in the

peptide's helical structure, which is crucial for its ability to translocate across the cell

membrane.[4][5] Studies have shown that analogs lacking this proline hinge lose their cell-
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penetrating capabilities and instead act on the cell surface, similar to membrane-lytic peptides.

[4][6]

The primary techniques to evaluate the cell penetration of buforin II involve the use of

fluorescently labeled peptides. Fluorescein isothiocyanate (FITC) is a commonly used

fluorescent tag that can be conjugated to the N-terminus of the peptide, allowing for its

visualization and quantification within cells.

Data Presentation: Structure-Activity Relationship
of Buforin II Analogs
The following table summarizes the antimicrobial activity and cell-penetrating ability of various

buforin II analogs. The data highlights the importance of the proline hinge and the C-terminal

helical region for efficient cell penetration and antimicrobial potency.

Peptide Sequence

Minimal Inhibitory
Concentration
(MIC) against E.
coli (μg/mL)

Cell Penetration
Ability

Buforin II
TRSSRAGLQFPVGR

VHRLLRK
2 High

BUF(5-21)
AGLQFPVGRVHRLL

RK
1 High

BUF(8-21) QFPVGRVHRLLRK 4 Moderate

BUF(1-17)
TRSSRAGLQFPVGR

VHR
>128 Low

[L¹¹]Buforin II
TRSSRAGLQLVGRV

HRLLRK
32

Low (membrane

permeabilizing)

Data compiled from structure-activity analysis studies.[4]
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Protocol 1: Labeling of Buforin II with Fluorescein
Isothiocyanate (FITC)
This protocol describes the covalent attachment of FITC to the primary amine of buforin II.

Materials:

Buforin II peptide

Fluorescein isothiocyanate (FITC)

Anhydrous dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer (pH 9.0)

10 mM Tris buffer

Desalting column or reverse-phase HPLC for purification

Lyophilizer

Procedure:

Peptide Preparation: Dissolve buforin II in 0.1 M sodium bicarbonate buffer (pH 9.0) to a

final concentration of 2 mg/mL.

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a

concentration of 1 mg/mL.

Labeling Reaction: While gently stirring, slowly add the FITC solution to the peptide solution.

A common starting point is a 5:1 molar ratio of FITC to peptide.

Incubation: Protect the reaction mixture from light by wrapping the container in aluminum foil

and incubate for 2 hours at room temperature with continuous gentle stirring.

Quenching (Optional): To stop the reaction, add 10 mM Tris buffer.
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Purification: Remove the unreacted FITC and other impurities from the FITC-labeled buforin
II. This can be achieved using a desalting column or by reverse-phase HPLC.

Quantification and Storage: Determine the concentration of the labeled peptide by measuring

the absorbance at 494 nm. Lyophilize the purified peptide and store it at -20°C, protected

from light.

Protocol 2: Assessment of Buforin II Cell Penetration by
Confocal Laser Scanning Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of FITC-buforin II
internalization and localization within cells.

Materials:

FITC-labeled buforin II

Bacterial or mammalian cells of interest (e.g., E. coli or HeLa cells)

Appropriate cell culture medium or buffer (e.g., Luria-Bertani broth or DMEM)

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA) or methanol for fixation (for fixed cell imaging)

Mounting medium with DAPI (for nuclear counterstaining)

Glass-bottom dishes or coverslips

Confocal laser scanning microscope

Procedure:

Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to

adhere and grow to the desired confluency.

Incubation with FITC-Buforin II: Prepare a working solution of FITC-buforin II in the

appropriate medium or buffer at the desired concentration (e.g., 1-10 µM). Remove the old
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medium from the cells, wash with PBS, and add the FITC-buforin II solution.

Incubation Time: Incubate the cells with the labeled peptide for a specific period (e.g., 30

minutes to 4 hours) at 37°C.

Washing: After incubation, remove the peptide solution and wash the cells three times with

ice-cold PBS to remove any non-internalized peptide.

Fixation (for fixed cell imaging): Fix the cells with 4% PFA in PBS for 15 minutes at room

temperature, followed by washing with PBS. Alternatively, methanol fixation can be used. For

live-cell imaging, skip this step.

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

Imaging: Visualize the cells using a confocal microscope. Use the appropriate laser lines for

FITC (excitation ~488 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461

nm). Acquire z-stack images to confirm intracellular localization.

Protocol 3: Quantitative Analysis of Buforin II Uptake by
Flow Cytometry
This protocol provides a quantitative measure of the amount of FITC-buforin II internalized by

a cell population.

Materials:

FITC-labeled buforin II

Bacterial or mammalian cells of interest

Appropriate cell culture medium or buffer

PBS

Trypsin-EDTA (for adherent mammalian cells)

Flow cytometry tubes
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Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of

approximately 1 x 10⁶ cells/mL in the appropriate medium or buffer.

Incubation with FITC-Buforin II: Add FITC-buforin II to the cell suspension at the desired

final concentration (e.g., 1-10 µM). Include an untreated cell sample as a negative control.

Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

Washing: After incubation, wash the cells three times with ice-cold PBS to remove

extracellular peptide. Centrifuge the cells at a low speed (e.g., 300 x g) between washes.

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis

(e.g., PBS with 1% bovine serum albumin).

Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and

detecting the emission in the FITC channel (typically around 530/30 nm). Collect data for at

least 10,000 events per sample.

Data Analysis: Gate the cell population based on forward and side scatter to exclude debris.

Determine the mean fluorescence intensity (MFI) of the cell population for both the control

and treated samples. The increase in MFI in the treated samples corresponds to the amount

of internalized FITC-buforin II.
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Caption: Mechanism of Buforin II cell penetration and action.

Start: Assess Buforin II
Cell Penetration

Protocol 1:
FITC Labeling of Buforin II

Qualitative/Semi-Quantitative
Analysis Quantitative Analysis

Protocol 2:
Confocal Microscopy

Protocol 3:
Flow Cytometry

Determine Intracellular
Localization

Quantify Cellular
Uptake (MFI)

End: Characterize
Penetration Efficiency

Click to download full resolution via product page

Caption: Experimental workflow for assessing buforin II cell penetration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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